molecular formula C11H15Cl2F3N2 B1438529 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride CAS No. 1158215-71-4

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride

Cat. No.: B1438529
CAS No.: 1158215-71-4
M. Wt: 303.15 g/mol
InChI Key: IFCKLFBKZTYXEA-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride is a chemical compound that features a pyrrolidine ring attached to an aniline moiety, which is further substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with pyrrolidine under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of microreactor technology can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can form hydrogen bonds or hydrophobic interactions with the target, modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidin-1-yl)aniline
  • 3-(Trifluoromethyl)aniline
  • 4-(Morpholin-4-yl)-3-(trifluoromethyl)aniline

Uniqueness

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride is unique due to the presence of both the pyrrolidine ring and the trifluoromethyl group, which confer distinct physicochemical properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

4-pyrrolidin-1-yl-3-(trifluoromethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)9-7-8(15)3-4-10(9)16-5-1-2-6-16;;/h3-4,7H,1-2,5-6,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCKLFBKZTYXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657471
Record name 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158215-71-4
Record name 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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